O-[(4-chlorophenyl)methyl]hydroxylamine

IDO1 inhibition cancer immunotherapy structure-activity relationship

O-[(4-Chlorophenyl)methyl]hydroxylamine (CAS 5555-51-1; synonym O-(4-chlorobenzyl)hydroxylamine, p-chlorobenzyloxyamine) is a primary O-substituted hydroxylamine featuring a 4-chlorobenzyl substituent on the hydroxylamine oxygen. It belongs to the O-alkylhydroxylamine class, which has been systematically explored as mechanism-based inhibitors of pyridoxal-5′-phosphate (PLP)- and heme-dependent enzymes.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 5555-51-1
Cat. No. B1266489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[(4-chlorophenyl)methyl]hydroxylamine
CAS5555-51-1
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CON)Cl
InChIInChI=1S/C7H8ClNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2
InChIKeyGONDHKVGJCQJPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-[(4-Chlorophenyl)methyl]hydroxylamine (CAS 5555-51-1) — Compound Identity, Physicochemical Profile, and Research-Grade Procurement Context


O-[(4-Chlorophenyl)methyl]hydroxylamine (CAS 5555-51-1; synonym O-(4-chlorobenzyl)hydroxylamine, p-chlorobenzyloxyamine) is a primary O-substituted hydroxylamine featuring a 4-chlorobenzyl substituent on the hydroxylamine oxygen. It belongs to the O-alkylhydroxylamine class, which has been systematically explored as mechanism-based inhibitors of pyridoxal-5′-phosphate (PLP)- and heme-dependent enzymes [1]. The free-base form (MW 157.60 g/mol, formula C₇H₈ClNO) is commercially available at ≥95% purity from multiple research-chemical suppliers, while the hydrochloride salt (CAS 38936-60-6, MW 194.06 g/mol) is offered at ≥98% purity and is the preferred form for long-term storage and biochemical assay preparation . Computed LogP for the hydrochloride salt is 2.15, reflecting enhanced lipophilicity relative to the unsubstituted O-benzylhydroxylamine (LogP ~1.55 for the free base) .

Why O-[(4-Chlorophenyl)methyl]hydroxylamine Cannot Be Interchanged with Other O-Benzylhydroxylamines — The Quantitative Selectivity and Potency Argument


O-Benzylhydroxylamines display exquisitely sensitive structure–activity relationships (SAR) at the indoleamine 2,3-dioxygenase-1 (IDO1) active site, where the position and electronic nature of the aryl substituent dramatically modulate inhibitory potency. The 4-chloro derivative occupies a distinct potency niche: it is 6.8-fold more potent than the 4-trifluoromethyl analog (IC₅₀ 8.9 µM) but 4.3-fold less potent than the 3-chloro positional isomer (IC₅₀ 0.30 µM), demonstrating that simple isosteric or positional substitution produces large, non-linear potency shifts [1]. Furthermore, the para-chloro substitution yields an IC₅₀ of 1.3 µM, which is intermediate between para-fluoro (0.98 µM) and para-bromo (1.6 µM), consistent with a halogen-size-dependent binding interaction that cannot be extrapolated from other halogens [1]. Generic substitution with unsubstituted O-benzylhydroxylamine (IC₅₀ 0.81 µM) would overestimate potency by 1.6-fold, while substitution with electron-donating para-substituted analogs would underestimate potency by up to 18.5-fold [1]. These quantitative divergences make blind analog interchange scientifically indefensible for IDO1-targeted studies.

Quantitative Differentiation Evidence for O-[(4-Chlorophenyl)methyl]hydroxylamine — Head-to-Head Comparator Data for Informed Procurement


IDO1 Inhibitory Potency: 4-Chloro Derivative Resides in a Defined Intermediate Potency Window Among Para-Substituted O-Benzylhydroxylamines

In a systematic SAR study of over 40 O-benzylhydroxylamine derivatives against recombinant human IDO1, the 4-chloro derivative (compound 17) exhibited an IC₅₀ of 1.3 µM [1]. This potency is 1.6-fold weaker than the unsubstituted lead O-benzylhydroxylamine (IC₅₀ 0.81 ± 0.081 µM), indicating that para-chloro substitution is modestly detrimental relative to hydrogen [1]. However, the 4-chloro derivative is 6.8-fold more potent than the 4-trifluoromethyl analog (IC₅₀ 8.9 µM) and 18.5-fold more potent than the 4-methoxy analog (IC₅₀ 24 µM), demonstrating that para-chloro substitution is strongly preferred over electron-withdrawing (CF₃) and electron-donating (OCH₃) groups at the para position [1]. Among para-halogen substitutions, potency follows the rank order: 4-I (IC₅₀ 0.22 µM) > 4-F (IC₅₀ 0.98 µM) > 4-Cl (IC₅₀ 1.3 µM) > 4-Br (IC₅₀ 1.6 µM), suggesting halogen size, polarizability, or halogen-bonding capacity governs binding, with chlorine occupying a discrete intermediate position [1].

IDO1 inhibition cancer immunotherapy structure-activity relationship

Positional Isomer Potency Divergence: 3-Chloro Isomer Is 4.3-Fold More Potent Than 4-Chloro, Defining Distinct Pharmacophore Requirements

The meta-chloro derivative (compound 9, 3-Cl) achieves an IC₅₀ of 0.30 ± 0.015 µM against recombinant human IDO1, making it 4.3-fold more potent than the para-chloro derivative (IC₅₀ 1.3 µM) [1]. This positional divergence is consistent across halogens: 3-Br (IC₅₀ 0.32 µM), 3-I (IC₅₀ 0.34 µM), and 3-CF₃ (IC₅₀ 0.41 µM) are all substantially more potent than their para counterparts [1]. The authors attribute the meta preference to favorable halogen bonding or π-stacking interactions with Phe residues (F163, F164, F226) in the IDO1 active site, where the meta position places the halogen in optimal geometry for these contacts [1]. The 4-chloro derivative, by placing chlorine at the para position, fails to engage these favorable interactions to the same extent, resulting in a distinct pharmacological profile that cannot be inferred from meta-substituted analogs.

positional isomer SAR IDO1 active site halogen bonding

Lipophilicity Differentiation: 4-Chloro Substitution Increases Computed LogP by ~0.6 Units Relative to Unsubstituted O-Benzylhydroxylamine, Impacting Formulation and Assay Solubility

The computed LogP for O-(4-chlorobenzyl)hydroxylamine hydrochloride is 2.15 , compared to reported LogP values of ~1.55 for O-benzylhydroxylamine free base and ~2.58 for O-benzylhydroxylamine hydrochloride . The ~0.6 log unit increase in lipophilicity conferred by 4-chloro substitution alters aqueous solubility and partitioning behavior, which has practical implications for biochemical assay design: the 4-chloro derivative may require higher DMSO concentrations or different buffer conditions to maintain solubility compared to the unsubstituted parent, and its increased LogP may enhance non-specific protein binding in cell-based assays . While direct experimentally measured LogP values for the target compound are not available in the primary literature, the computed values from reputable chemical databases provide a reasonable basis for anticipating these differences.

lipophilicity LogP formulation physicochemical properties

Free Base vs. Hydrochloride Salt: Differential Stability, Purity, and Storage Requirements Drive Procurement Decisions

O-[(4-Chlorophenyl)methyl]hydroxylamine is commercially supplied in two forms: the free base (CAS 5555-51-1, typical purity ≥95%, solid/crystalline) and the hydrochloride salt (CAS 38936-60-6, typical purity ≥98%, white solid powder) . The hydrochloride salt is reported to have good stability at room temperature, whereas the free base requires storage in a cool, dry place . The higher purity specification of the hydrochloride salt (≥98%) compared to the free base (≥95%) reduces the burden of pre-assay purification or purity verification for biochemical studies . The salt form also offers superior aqueous solubility for assay preparation, though quantitative solubility data are not available from primary literature .

salt form selection compound stability research procurement storage conditions

Class-Level SAR: Para-Chloro Substitution Is Strongly Preferred Over Electron-Donating Substituents but Underperforms Meta-Halogen Substitution at IDO1

Across the O-benzylhydroxylamine chemotype, para-substitution with electron-donating groups (4-OCH₃, IC₅₀ 24 µM; 4-OH, IC₅₀ 61 µM; 4-CH(CH₃)₂, IC₅₀ 15 µM) uniformly results in poor IDO1 inhibitory potency, whereas halogen substitution at the para position preserves or modestly modulates potency [1]. The 4-chloro derivative (IC₅₀ 1.3 µM) falls within the intermediate potency range of para-halogen substitutions (0.22–1.6 µM) and is >10-fold more potent than any para-electron-donating-substituted analog tested [1]. This class-level pattern indicates that the 4-chloro derivative is a member of the 'tolerated para-halogen' subset of O-benzylhydroxylamines, suitable for applications where para-substitution is synthetically or pharmacokinetically mandated, but where electron-donating groups would abolish target engagement. However, all para-substituted derivatives are less potent than meta-substituted derivatives, a class-level trend attributed to suboptimal halogen-bonding geometry at the para position [1].

halogen SAR IDO1 pharmacophore class-level inference O-benzylhydroxylamine

Optimal Research and Industrial Application Scenarios for O-[(4-Chlorophenyl)methyl]hydroxylamine Based on Differentiated Evidence


IDO1 Selectivity Profiling: Use as a Moderate-Potency Para-Halogen Probe to Dissect Halogen-Dependent Binding Interactions

In IDO1 inhibitor screening cascades, the 4-chloro derivative (IC₅₀ 1.3 µM) serves as a calibrated moderate-potency probe within a para-halogen series (4-F: 0.98 µM; 4-Cl: 1.3 µM; 4-Br: 1.6 µM; 4-I: 0.22 µM) to interrogate halogen-size-dependent or halogen-bonding contributions to active-site binding. Its intermediate potency makes it unsuitable as a lead candidate but valuable as a tool to map the halogen tolerance of the IDO1 para-binding pocket [1]. Researchers should pair the 4-chloro derivative with the 3-chloro isomer (IC₅₀ 0.30 µM) to quantify the positional penalty of para vs. meta substitution in their specific assay system. The hydrochloride salt (CAS 38936-60-6, ≥98% purity) is the recommended procurement form for this application due to its superior room-temperature stability and higher purity specification .

Cancer Immunobiology: Reference Compound for IDO1-Mediated Kynurenine Pathway Modulation Studies Requiring Defined Intermediate Inhibition

For studies investigating the relationship between IDO1 inhibition intensity and downstream kynurenine pathway modulation in tumor microenvironment models, the 4-chloro derivative provides a defined intermediate level of target engagement (IC₅₀ 1.3 µM, ~1.6-fold weaker than the lead O-benzylhydroxylamine). This allows researchers to test whether partial IDO1 inhibition is sufficient to relieve T-cell suppression, compared to the more potent meta-halogen derivatives (3-Cl IC₅₀ 0.30 µM; 3-Br IC₅₀ 0.32 µM) [1]. The absence of cell-based EC₅₀ data for the 4-chloro derivative means that users must independently establish cellular potency in their system of interest; the enzymatic IC₅₀ provides a benchmark for concentration-range finding [1].

Structure–Activity Relationship (SAR) Expansion: Synthetic Scaffold for Para-Position Derivatization with Retained Core IDO1 Activity

The 4-chloro derivative represents a synthetically tractable scaffold where the para-chloro substituent maintains IDO1 activity at an acceptable level (IC₅₀ 1.3 µM) while providing a handle for further chemical elaboration (e.g., cross-coupling reactions at the C–Cl bond). In contrast, para-substitution with electron-donating groups (4-OCH₃ IC₅₀ 24 µM; 4-OH IC₅₀ 61 µM) essentially abolishes activity, making these derivatives unsuitable as SAR starting points [1]. The one-pot synthetic methodology for O-(halo-substituted benzyl) hydroxylammonium salts reported by Emami & Foroumadi (Arabian J. Chem. 2017) provides an accessible route for preparing analogs in-house [2]. When procured commercially, the free base (CAS 5555-51-1, ≥95% purity) may be preferred over the hydrochloride salt for synthetic applications where the free aminooxy group is required for subsequent reactions.

Physicochemical Comparator in ADME/PK Optimization: Assessing Lipophilicity-Driven Property Changes Relative to Unsubstituted Parent

The 4-chloro derivative's computed LogP of 2.15 (hydrochloride salt) represents a ~0.6 log unit increase over O-benzylhydroxylamine free base (LogP ~1.55), providing a defined lipophilicity increment for structure–property relationship (SPR) studies [1]. This compound can serve as a comparator in solubility, permeability, and protein-binding assays to isolate the effect of para-chloro substitution on ADME properties within the O-benzylhydroxylamine series. Procurement must specify the salt form explicitly, as the free base and hydrochloride salt have different computed LogP values and solubility profiles based on supplier specifications. The increased lipophilicity may necessitate adjusted vehicle conditions (e.g., higher DMSO percentage or inclusion of solubilizing agents) in cell-based assays to avoid compound precipitation, as noted in related IDO1 inhibitor studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-[(4-chlorophenyl)methyl]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.